Cas no 2130839-88-0 (2-Bromophenyl sulfofluoridate)

2-Bromophenyl sulfofluoridate 化学的及び物理的性質
名前と識別子
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- 2-Bromophenyl sulfofluoridate
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- インチ: 1S/C6H4BrFO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H
- InChIKey: JGQKIRZTFZDWAC-UHFFFAOYSA-N
- ほほえんだ: S(F)(OC1=CC=CC=C1Br)(=O)=O
2-Bromophenyl sulfofluoridate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PTS-250mg |
2-Bromophenyl sulfofluoridate |
2130839-88-0 | 95% | 250mg |
$500.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261045-1g |
2-Bromophenyl sulfofluoridate |
2130839-88-0 | 98% | 1g |
¥1474 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261045-500mg |
2-Bromophenyl sulfofluoridate |
2130839-88-0 | 98% | 500mg |
¥1275 | 2023-04-14 | |
Aaron | AR021PTS-1g |
2-Bromophenyl sulfofluoridate |
2130839-88-0 | 95% | 1g |
$800.00 | 2025-02-12 |
2-Bromophenyl sulfofluoridate 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
2-Bromophenyl sulfofluoridateに関する追加情報
Recent Advances in the Application of 2-Bromophenyl Sulfofluoridate (CAS: 2130839-88-0) in Chemical Biology and Medicinal Chemistry
The compound 2-Bromophenyl sulfofluoridate (CAS: 2130839-88-0) has recently emerged as a versatile reagent in chemical biology and medicinal chemistry research. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile and potential applications in covalent inhibitor design, protein labeling, and chemical proteomics. The growing interest in this compound is reflected in the increasing number of publications exploring its synthetic utility and biological applications over the past two years.
Recent studies have demonstrated that 2-Bromophenyl sulfofluoridate serves as an effective electrophile for selective modification of nucleophilic amino acid residues, particularly tyrosine and lysine, in complex biological systems. Its ability to form stable covalent adducts under physiological conditions makes it particularly valuable for target identification and validation studies. The presence of the bromine substituent at the ortho position provides additional opportunities for further functionalization through cross-coupling reactions, expanding its utility in probe design.
In the context of medicinal chemistry, researchers have successfully employed 2-Bromophenyl sulfofluoridate as a warhead in the development of covalent inhibitors targeting various disease-relevant proteins. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into selective kinase inhibitors, demonstrating improved target residence time and cellular potency compared to reversible analogs. The compound's balanced reactivity and stability profile make it particularly suitable for fragment-based drug discovery approaches.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation and handling of 2-Bromophenyl sulfofluoridate. Improved synthetic protocols have been developed to enhance yield and purity while minimizing decomposition. These methodological improvements have facilitated broader adoption of the reagent in both academic and industrial settings. Notably, the compound's stability in aqueous buffers has enabled its use in high-throughput screening campaigns for covalent ligand discovery.
Looking forward, the unique properties of 2-Bromophenyl sulfofluoridate position it as a promising tool for addressing current challenges in chemical biology and drug discovery. Ongoing research is exploring its application in targeted protein degradation, activity-based protein profiling, and the development of covalent PROTACs. As the field continues to recognize the value of covalent modulation in therapeutic development, the importance of well-characterized sulfonyl fluoride reagents like 2-Bromophenyl sulfofluoridate is expected to grow significantly in the coming years.
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